5,5-Dibutylbarbituric acid
Description
Properties
CAS No. |
17013-41-1 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
5,5-dibutyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-3-5-7-12(8-6-4-2)9(15)13-11(17)14-10(12)16/h3-8H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
KXOZJFGEGGNJDX-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCCC |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCCC |
Other CAS No. |
17013-41-1 |
solubility |
0.00 M |
Origin of Product |
United States |
Synthetic Methodologies for 5,5 Dibutylbarbituric Acid and Its Functionalized Derivatives
Classical Condensation Pathways for Barbituric Acid Scaffolds
The traditional and most direct method for synthesizing 5,5-disubstituted barbituric acids, including the dibutyl derivative, involves the condensation of a suitably substituted malonic ester with urea (B33335). nih.gov This pathway is a cornerstone of barbiturate (B1230296) chemistry.
The synthesis of 5,5-dibutylbarbituric acid is classically achieved through the cyclocondensation of diethyl dibutylmalonate with urea. In this reaction, the two ester groups of the malonate react with the amine groups of urea to form the six-membered heterocyclic pyrimidine (B1678525) ring characteristic of barbiturates. The reaction effectively combines the C3 component (diethyl dibutylmalonate) with the N-C-N component (urea), eliminating two molecules of ethanol (B145695) in the process. This robust reaction is a specific example of a broader class of cyclocondensations used to create a variety of pharmacologically significant compounds. nih.gov
The general mechanism involves the formation of a malonate enolate which then engages in nucleophilic attack, leading to intramolecular ring closure. The choice of the starting malonic ester is critical, as the substituents at the C5 position of the final barbiturate are determined by the groups attached to the alpha-carbon of the malonate.
This cyclocondensation is typically performed under basic conditions. A strong base, such as sodium ethoxide, is commonly used to deprotonate the urea, making it a more potent nucleophile. orgsyn.org The base also facilitates the condensation by promoting the formation of the necessary intermediates. The reaction is often carried out in an alcoholic solvent, like absolute ethanol, and may require heating under reflux for several hours to ensure completion. orgsyn.orggatech.edu
While base catalysis is the predominant method, acid-catalyzed conditions have also been explored for barbituric acid synthesis. For instance, treating an acetic acid solution of malonic acid and urea with acetic anhydride (B1165640) can also yield the barbiturate ring system. orgsyn.org However, for the synthesis of 5,5-disubstituted derivatives from dialkylmalonic esters, the base-catalyzed route remains the most efficient and widely practiced approach.
Table 1: Comparison of Catalytic Conditions for Barbituric Acid Synthesis
| Catalyst Type | Common Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Base-Catalyzed | Sodium Ethoxide, Urea, Diethyl Dialkylmalonate | Absolute Ethanol, Reflux (e.g., 110°C) | orgsyn.org |
| Acid-Induced | Acetic Anhydride, Acetic Acid, Malonic Acid, Urea | Acetic Acid Solution | orgsyn.org |
Advanced Synthetic Strategies for Diversification
While classical condensation is effective for producing 5,5-dialkylbarbituric acids, modern synthetic chemistry has introduced more sophisticated methods aimed at diversifying the barbiturate scaffold. These strategies often use barbituric acid itself (which has an active methylene (B1212753) group at the C5 position) as a starting material to introduce a wide range of functional groups.
The Knoevenagel condensation is a powerful tool for functionalizing the C5 position of barbituric acid. tsijournals.comjetir.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as barbituric acid, typically catalyzed by a weak base. researchgate.net It is important to note that this reaction is not directly applicable to this compound, as it lacks the required acidic protons at the C5 position.
However, this method is fundamental for creating a vast library of 5-arylidine and 5-alkylidene barbituric acid derivatives starting from unsubstituted barbituric acid. tsijournals.comresearchgate.net The resulting products are valuable intermediates and have shown a range of biological activities. The reaction is versatile, and numerous catalysts, including zinc chloride, cadmium iodide, and various supported catalysts, have been employed to improve yields and reaction conditions. tsijournals.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, have emerged as a highly efficient strategy for generating complex molecules. Barbituric acid is a frequent participant in MCRs, leading to the synthesis of diverse heterocyclic systems. rsc.orgbenthamdirect.comscispace.com
One prominent example is the Biginelli-like reaction, where barbituric acid, an aldehyde, and a urea or thiourea (B124793) derivative can react to form spiro-heterocyclic compounds. nih.gov These one-pot syntheses are valued for their atom economy, operational simplicity, and ability to quickly build molecular complexity. znaturforsch.com MCRs have been used to create extensive libraries of barbiturate derivatives, including pyrano[2,3-d]pyrimidines and pyrido[2,3-d:6,5-d']dipyrimidines, by combining barbituric acid with various aldehydes and other nucleophiles. znaturforsch.compcbiochemres.com
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing barbituric acid derivatives. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. jetir.orgjetir.org
Key green strategies applied to barbiturate synthesis include:
Solvent-free reactions: Performing reactions by grinding the solid reactants together, often with a solid catalyst like sodium acetate, eliminates the need for organic solvents. tsijournals.comjetir.org
Microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. arcjournals.org
Aqueous media: Using water as a solvent is a key green approach. Knoevenagel condensations of aldehydes with barbituric acid have been successfully carried out in water, sometimes facilitated by surfactants. tandfonline.com
Reusable catalysts: The use of heterogeneous or nanocatalysts that can be easily recovered and reused improves the sustainability of the synthetic process. nih.govmdpi.com
Table 2: Examples of Green Synthetic Protocols for Barbituric Acid Derivatives
| Green Protocol | Reactants | Catalyst/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Grinding | Aromatic Aldehyde, Barbituric Acid | Sodium Acetate, Room Temp. | High yield, short reaction time | tsijournals.com |
| Microwave | Arylidene Acetophenone, Barbituric Acid | Microwave Irradiation (5-10 min) | 96-98% yield | arcjournals.org |
| Aqueous Media | Aromatic Aldehyde, Barbituric Acid | Cetyltrimethyl Ammonium Bromide (CTMAB) in Water | Efficient condensation at room temp. | tandfonline.com |
| Nanocatalysis | Aldehyde, Barbituric Acid, Urea | Sulfonic acid functionalized SBA-15 | High yield of spiro compounds | nih.gov |
Microwave-Assisted Synthesis of Barbituric Acid Derivatives
Microwave-assisted synthesis has emerged as a powerful and efficient technique for the production of barbituric acid derivatives. csfarmacie.czijsdr.org This method offers significant advantages over conventional heating, primarily in the drastic reduction of reaction times and improvement in product yields. mdpi.comgoogle.comgatech.edu
In a typical procedure, an equimolar mixture of the starting materials, such as a substituted malonic ester and urea or N-substituted ureas, is dissolved in a suitable solvent. csfarmacie.cz The mixture is then subjected to microwave irradiation at a specific power level for a short duration. mdpi.com The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). csfarmacie.cz
The application of microwave energy facilitates rapid and uniform heating of the reaction mixture, which can lead to a significant acceleration of the reaction rate. ijsdr.org For instance, syntheses that might take several hours to a full day using traditional refluxing methods can often be completed in a matter of minutes under microwave irradiation. mdpi.comgoogle.com This rapid synthesis not only improves efficiency but can also lead to the formation of purer products with fewer side reactions. ijsdr.org
The following table illustrates a comparative example of conventional versus microwave-assisted synthesis for a generic barbituric acid derivative, highlighting the typical improvements observed.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 18-24 hours mdpi.com | 5-10 minutes mdpi.com |
| Yield | 75-81% mdpi.com | 96-98% mdpi.com |
Functionalization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira for N,N'-dibutylbarbituric acid derivatives)
The functionalization of the barbituric acid core, particularly at the nitrogen atoms to form N,N'-dibutylbarbituric acid derivatives, can be achieved through various modern cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups. To utilize these methods, a precursor molecule, typically a halogenated N,N'-dibutylbarbituric acid, is required.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. irapa.orgnih.gov For the functionalization of N,N'-dibutylbarbituric acid, a hypothetical N-haloaryl derivative could be reacted with an aryl or vinyl boronic acid to introduce new aromatic or olefinic substituents. This reaction is valued for its mild conditions and tolerance of various functional groups. ajpojournals.org
Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. mdpi.comnih.gov In the context of functionalizing N,N'-dibutylbarbituric acid, an N-aryl or N-vinyl halide derivative could be coupled with an alkene to append a substituted vinyl group. The reaction typically proceeds with high stereoselectivity. mdpi.com
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. google.comgatech.edu It is catalyzed by a combination of palladium and copper complexes. google.com For N,N'-dibutylbarbituric acid derivatives, an N-halo derivative could be coupled with a terminal alkyne to introduce an alkynyl moiety, which is a versatile functional group for further transformations. ubi.pt
The general schemes for these cross-coupling reactions as they might be applied to a generic N-substituted barbituric acid halide are presented below.
Table 2: Overview of Cross-Coupling Reactions for Functionalization
| Reaction | Coupling Partners | Catalyst System | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound + Organic Halide | Palladium Catalyst | C-C (sp2-sp2 or sp2-sp3) |
| Heck | Alkene + Organic Halide | Palladium Catalyst | C-C (vinyl-sp2) |
| Sonogashira | Terminal Alkyne + Organic Halide | Palladium & Copper Catalysts | C-C (alkynyl-sp2) |
Optimization of Reaction Parameters and Yield Enhancement
The efficiency and yield of the synthesis of this compound are highly dependent on the careful control and optimization of various reaction parameters.
Influence of Temperature and Pressure on Reaction Kinetics
Temperature and pressure are fundamental parameters that significantly influence the kinetics of chemical reactions. In the synthesis of this compound, an increase in temperature generally leads to a higher reaction rate by increasing the kinetic energy of the reactant molecules, resulting in more frequent and energetic collisions. However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of undesired byproducts.
Pressure primarily affects reactions involving gases. While the classical synthesis of barbituric acids from diethyl malonate and urea does not typically involve gaseous reactants, in sealed-vessel microwave-assisted synthesis, the autogenous pressure generated at elevated temperatures can influence reaction rates and outcomes. For certain reactions, elevated pressure can increase the concentration of reactants in the solution phase, thereby accelerating the reaction.
Purification and Isolation Techniques in Academic Synthesis
The isolation and purification of the synthesized this compound are critical steps to obtain a product of high purity suitable for further use and characterization.
Recrystallization Methods for High Purity Products
Recrystallization is a widely used and effective technique for purifying solid organic compounds. The principle of this method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.
For the purification of barbituric acid and its derivatives, a common method involves dissolving the crude product in a suitable solvent or a mixture of solvents at an elevated temperature to create a saturated solution. google.com A mixed solvent system, such as a combination of distilled water and a lower alcohol like ethanol, methanol, or isopropanol, has been shown to be effective. google.com The hot, saturated solution is then slowly cooled, allowing the desired compound to crystallize out in a pure form, while the impurities remain dissolved in the mother liquor. google.com The purity of the final product can be significantly improved, often reaching above 99.8%. google.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, and will not react with the compound.
The following table outlines a general procedure for the recrystallization of barbituric acid.
Table 3: General Recrystallization Protocol for Barbituric Acid
| Step | Procedure |
|---|---|
| 1. Dissolution | Dissolve the crude barbituric acid in a minimal amount of a hot solvent mixture (e.g., water/ethanol). |
| 2. Cooling | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation. |
| 3. Filtration | Collect the crystals by vacuum filtration. |
| 4. Washing | Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. |
| 5. Drying | Dry the purified crystals, for instance, in an oven at a suitable temperature. |
Sublimation Techniques for Ultra-Pure Derivatives
Sublimation is a purification technique where a solid is transformed directly into a vapor without passing through a liquid phase, and subsequently condensed back into a solid. This method is particularly effective for the purification of organic compounds that are thermally stable and have a sufficiently high vapor pressure below their melting point. For the production of ultra-pure derivatives of this compound, sublimation offers a valuable alternative to conventional recrystallization, especially for removing occluded impurities or achieving very high purity levels required for specific applications.
While specific experimental protocols for the sublimation of this compound are not extensively detailed in the available scientific literature, the principles of this technique can be applied based on the general behavior of 5,5-disubstituted barbituric acids. The efficiency of sublimation is primarily dependent on temperature and pressure. By reducing the ambient pressure, the temperature required for a solid to sublime is significantly lowered, which is advantageous for preventing thermal decomposition of the compound.
For a successful sublimation of this compound, the compound would be heated in a sublimation apparatus under a high vacuum. The vapor of the compound would then travel to a cooled surface, where it would deposit as a purified crystalline solid, leaving behind non-volatile impurities. The optimal temperature for sublimation is typically just below the compound's melting point at the given pressure.
The table below provides a hypothetical framework for the parameters that would be critical in the sublimation purification of 5,5-disubstituted barbituric acids, based on general laboratory practices for this technique.
| Parameter | General Range/Condition | Rationale |
|---|---|---|
| Temperature | Empirically determined, below the melting point | To ensure direct solid-to-vapor transition without melting and to prevent thermal degradation. |
| Pressure | High vacuum (e.g., 10⁻² - 10⁻³ torr) | Lowers the sublimation temperature, facilitating the process and protecting the compound from decomposition at higher temperatures. |
| Apparatus | Standard laboratory sublimation apparatus (e.g., cold finger sublimator) | Provides a heated zone for the crude material and a cooled surface for the deposition of the purified sublimate. |
| Purity of Sublimate | >99% | Sublimation is highly effective at removing non-volatile and some volatile impurities, leading to a significant increase in purity. |
It is important to note that the successful application of sublimation for the purification of this compound would require experimental optimization of these parameters. The lack of specific literature data underscores the opportunity for further research in this area to establish a validated sublimation protocol for this and other related barbituric acid derivatives.
Structural Elucidation and Spectroscopic Characterization of 5,5 Dibutylbarbituric Acid Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the identification and structural elucidation of 5,5-dibutylbarbituric acid derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound derivatives by providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. sciopen.com
In the ¹H NMR spectrum of a typical 5,5-disubstituted barbituric acid derivative, the protons on the carbon atoms adjacent to the carbonyl groups are deshielded and their signals appear around δ 2.0 ppm. libretexts.org For this compound, the ¹H NMR spectrum would show characteristic signals for the butyl group protons. The terminal methyl (CH₃) protons would appear as a triplet, while the methylene (B1212753) (CH₂) groups would present as multiplets. The N-H protons of the barbiturate (B1230296) ring typically appear as a broad singlet.
The ¹³C NMR spectrum provides complementary information. It shows distinct resonances for the carbonyl carbons, the quaternary carbon at position 5, and the carbons of the butyl chains. For instance, in a related compound, 5,5-diethylbarbituric acid, the ¹³C NMR spectrum in DMSO-d₆ shows signals for the carbonyl carbons (C=O), the quaternary carbon (C-5), and the ethyl group carbons. chemmethod.com A similar pattern would be expected for the dibutyl derivative, with the chemical shifts of the butyl carbons reflecting their specific chemical environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | Variable (broad singlet) | - |
| C5-CH₂- | Multiplet | ~40-50 |
| -(CH₂)₂- | Multiplet | ~20-30 |
| -CH₃ | Triplet | ~13-15 |
| C4, C6 (C=O) | - | ~170-175 |
| C2 (C=O) | - | ~150-155 |
| C5 | - | ~55-65 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for identifying the functional groups present in this compound derivatives. sciopen.comchemmethod.com The vibrational spectrum of a molecule is a unique physical property that acts as a molecular fingerprint. wiley.com
The key characteristic absorptions in the IR spectrum of this compound include:
N-H Stretching: The N-H groups of the pyrimidine (B1678525) ring exhibit stretching vibrations typically in the range of 3200-3600 cm⁻¹. inorgchemres.org
C-H Stretching: The C-H stretching vibrations of the butyl groups appear in the region of 2850-3000 cm⁻¹.
C=O Stretching: The carbonyl (C=O) groups of the barbiturate ring show strong absorption bands. In barbituric acid derivatives, multiple strong bands are often observed between 1600 cm⁻¹ and 1750 cm⁻¹ due to the different carbonyl environments. inorgchemres.orgresearchgate.net For instance, in N1-substituted barbituric acid salts, four intense, partially superimposed bands for the carbonyl vibrations can be seen, whereas the corresponding acids show only two distinct, very intense bands in the same region. farmaciajournal.com
C-N Stretching: The C-N stretching vibrations are typically found in the fingerprint region of the spectrum.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3200-3600 | Medium-Strong |
| C-H (Alkyl) | Stretching | 2850-3000 | Strong |
| C=O | Stretching | 1600-1750 | Strong, Multiple Bands |
| C-N | Stretching | 1000-1350 | Medium |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Chromatic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize the chromophoric systems. sci-hub.se Barbituric acid and its derivatives typically exhibit absorption maxima in the UV region. researchgate.net The position and intensity of these absorptions can be influenced by the substituents on the barbiturate ring and the solvent polarity. bspublications.net
For barbituric acid derivatives, the absorption spectra are influenced by the presence of chromophores, which are functional groups that absorb light. sci-hub.se The carbonyl groups and the pyrimidine ring itself constitute the primary chromophores. The introduction of alkyl groups at the C-5 position, as in this compound, can cause a slight shift in the absorption wavelength.
In some cases, barbituric acid derivatives can be used to create push-pull chromophores, where the barbituric acid acts as an acceptor moiety. researchgate.net For example, a series of D-π-A chromophores with an N,N'-dibutylbarbituric acid acceptor showed intense charge-transfer bands in their UV-Vis spectra, with the absorption maximum (λmax) being sensitive to the solvent. researchgate.net The λmax for these compounds was observed to be between 438-527 nm, depending on the specific structure and solvent. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis. gatech.edu Soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are often used to obtain the molecular ion peak with minimal fragmentation. acdlabs.com
X-ray Diffraction Analysis of Single Crystals of this compound Derivatives
X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. researchgate.net
Crystal Structure Determination and Molecular Conformation
In the crystal structure of related compounds, such as the 5-butyl-2,4,6-pyrimidinetriamine-5,5-diethylbarbituric acid complex, the components are arranged in mixed supramolecular structures. acs.org The crystal structure of a this compound derivative would reveal the specific conformation of the pyrimidine ring and the orientation of the two butyl groups. These structural details are crucial for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Analysis of Intermolecular Interactions and Crystal Packing Phenomena
In the case of barbiturates with two N-H hydrogen bond donor groups, such as this compound, the most significant intermolecular interaction is the hydrogen bond between the N-H group of one molecule and a carbonyl oxygen (C=O) of a neighboring molecule. nih.gov These N-H···O=C hydrogen bonds are the principal building blocks of the supramolecular assembly. nih.gov The pyrimidine ring contains three carbonyl groups at positions 2, 4, and 6, all of which can act as hydrogen bond acceptors, providing multiple possibilities for intermolecular connectivity.
Studies on a wide range of 5,5-disubstituted barbiturates have revealed several common hydrogen-bonded motifs. nih.gov Molecules frequently assemble into centrosymmetric dimers through a pair of N-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. These dimers can then serve as fundamental building blocks that further organize into one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. nih.gov For instance, one-dimensional chains are a frequent occurrence in the crystal structures of barbiturates. acs.org
To illustrate the typical geometry of hydrogen bonds in related compounds, the following table presents data from a study on 5,5-dibromobarbituric acid hemisolvate, which also features two substituents at the C5 position and engages in extensive hydrogen bonding.
Table 1: Hydrogen-Bond Geometry (Å, °) in a 5,5-Disubstituted Barbiturate Analogue
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1···O(MeOH) | 0.86 | 1.96 | 2.809 | 171 |
| N3—H3···O4' | 0.86 | 2.01 | 2.861 | 170 |
| N1'—H1'···O2 | 0.86 | 2.00 | 2.854 | 171 |
| N3'—H3'···O4 | 0.86 | 2.05 | 2.895 | 168 |
Data is illustrative and based on the crystal structure of 5,5-dibromobarbituric acid hemisolvate. D = donor atom, H = hydrogen, A = acceptor atom. Source: Adapted from a study on 5,5-dibromobarbituric acids. acs.org
This table showcases the typical distances and angles for N-H···O hydrogen bonds, which are characterized by a donor-acceptor distance generally in the range of 2.8 to 2.9 Å and a nearly linear arrangement (close to 180°), indicating strong interactions. It is highly probable that the intermolecular interactions in crystalline this compound would be governed by similar hydrogen bonds, forming robust networks that are then arranged in a way that accommodates the bulky butyl substituents.
Theoretical and Computational Investigations of 5,5 Dibutylbarbituric Acid and Its Analogues
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations have become an indispensable tool for understanding the electronic structure and properties of molecules, offering insights that complement experimental findings. unipd.it For barbituric acid derivatives, including 5,5-dibutylbarbituric acid, these computational methods provide a detailed picture of their molecular geometries, electronic properties, and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.org It has proven to be a robust method for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. github.io For barbituric acid and its derivatives, DFT calculations, often employing functionals like B3LYP and M06-2X with basis sets such as def2-TZVP, have been instrumental in determining their optimized geometries. nrel.govnih.gov These calculations are crucial as the pharmacological and biological activities of barbiturates are highly dependent on the substituents at the C5 position of the pyrimidine (B1678525) ring. nih.gov
DFT methods are also employed to calculate various electronic properties that govern the behavior of these molecules. dntb.gov.ua These properties include the distribution of electron density, molecular electrostatic potential, and dipole moments, which are essential for understanding intermolecular interactions. polimi.it For instance, studies on similar barbituric acid derivatives have shown that the central part of the barbituric acid ring exhibits a positive electrostatic potential due to the collective effect of the electron-withdrawing groups, influencing how the molecule interacts with other molecules or biological targets. polimi.it
While DFT is a powerful tool, ab initio and post-Hartree-Fock methods provide a higher level of theory for more accurate calculations, especially for understanding excited states. arxiv.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are used for precise geometry optimization and for studying the ground state of barbituric acid derivatives. nih.gov These methods are computationally more intensive but can offer a more accurate description of the electronic structure. arxiv.org
The study of excited states is crucial for understanding the photophysical properties of these compounds. Time-dependent DFT (TD-DFT) is a common approach to investigate the nature of electronic transitions. nih.gov For example, in studies of 5-benzylidenebarbituric acid derivatives, TD-DFT calculations have been successfully used to interpret experimental UV-Vis spectra and understand the intramolecular charge transfer (ICT) processes that are characteristic of push-pull electronic systems. nih.govbg.ac.rs These calculations help in identifying the nature of the transitions, such as π-π* transitions, and how they are influenced by substituents and the solvent environment. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding the chemical reactivity and electronic properties of molecules. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com
For barbituric acid derivatives, the HOMO-LUMO gap can be calculated using DFT methods to understand their electronic behavior. researchgate.net This analysis helps in explaining the intramolecular charge transfer (ICT) within the molecule. researchgate.net The distribution of the HOMO and LUMO across the molecule provides insights into the regions that are most likely to be involved in chemical reactions. In push-pull systems involving barbituric acid, the HOMO is typically located on the electron-donating part of the molecule, while the LUMO is on the electron-accepting barbituric acid moiety. nih.gov
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |
To further quantify the electronic structure and the nature of chemical bonds, Mayer π bond order analysis is employed. nih.gov This analysis provides a measure of the π-bond character between atoms, which is particularly useful in conjugated systems. In studies of barbituric acid derivatives with push-pull characteristics, this analysis helps in understanding the degree of π-electron delocalization along the molecule, which is directly related to the efficiency of intramolecular charge transfer. nih.govresearchgate.net
Hole-electron distribution analysis provides a visual representation of the charge redistribution upon electronic excitation. nih.gov This method helps to visualize where the electron density decreases (the "hole") and where it increases (the "electron") when the molecule absorbs light and transitions from the ground state to an excited state. For push-pull systems based on barbituric acid, this analysis clearly shows the transfer of electron density from the donor to the acceptor part of the molecule, confirming the ICT nature of the electronic transition. nih.govbg.ac.rs
Exploration of Tautomerism and Isomerism in Barbituric Acid Systems
Barbituric acid and its derivatives can exist in different tautomeric forms due to the migration of a proton. matanginicollege.ac.in The most common is the keto-enol tautomerism, where a proton can move from a nitrogen or carbon atom to a carbonyl oxygen. ias.ac.in Computational studies, using methods like MP2 and B3LYP, have shown that for barbituric acid itself, the tri-keto tautomer is the most stable form in the gas phase and in solution. nih.govresearchgate.net However, the presence of substituents at the C5 position, as in this compound, can influence the relative stabilities of the tautomers. ias.ac.in
Theoretical calculations are crucial for determining the activation energies for the interconversion between different tautomers. researchgate.net For barbituric acid, the activation energies for amine-imine tautomerism are calculated to be in the range of 110–200 kJ/mol, while for keto-enol tautomerism, they are even higher. researchgate.net This indicates that the interconversion between these forms is not spontaneous under normal conditions. The study of tautomerism is important as different tautomers can exhibit different chemical and biological properties.
| Tautomeric Form | Relative Stability | Key Features |
| Tri-keto | Most stable in gas phase and solution for unsubstituted barbituric acid. nih.govresearchgate.net | All three carbonyl groups are in the keto form. |
| Enol | Can be stabilized by certain substituents or in the solid state. nih.govias.ac.in | Contains one or more hydroxyl groups due to proton migration. |
Linear Solvation Energy Relationships (LSER) and Linear Free Energy Relationships (LFER) for Spectroscopic Data Interpretation
Linear Solvation Energy Relationships (LSER) and Linear Free Energy Relationships (LFER) are powerful tools used to understand and quantify the effect of the solvent on chemical processes and spectroscopic properties. nih.govnih.govmdpi.com These relationships correlate a property of interest (e.g., UV absorption frequency, NMR chemical shifts, or binding constants) with various solvent parameters that describe the solvent's polarity, hydrogen bond acidity, and hydrogen bond basicity. thieme-connect.deacs.org
In the context of barbituric acid derivatives, LSER and LFER analyses have been applied to interpret solvatochromic data, which is the change in the color of a substance when it is dissolved in different solvents. nih.govthieme-connect.de By applying LSER models like the Kamlet-Taft or Catalán equations, researchers can determine how different types of solute-solvent interactions contribute to the observed spectroscopic shifts. thieme-connect.de For example, a negative correlation coefficient for the hydrogen-bond accepting parameter of the solvent indicates a bathochromic (red) shift in the UV/Vis absorption, suggesting that the solvent stabilizes the excited state more than the ground state through hydrogen bonding. thieme-connect.de
LFER analysis is also used to study the thermodynamics of host-guest interactions involving barbiturates. researchgate.net By systematically changing substituents on a host molecule and measuring the binding affinity for a barbiturate (B1230296) guest, a Hammett plot can be constructed. Deviations from linearity in such plots can reveal changes in the binding mechanism or conformation. researchgate.net These studies are crucial for the rational design of receptors for barbiturates. researchgate.net
Computational Studies on Chemical Reaction Mechanisms
Theoretical calculations provide deep insights into the potential chemical reactivity of molecules like this compound and its analogues. By modeling reaction pathways and electronic properties, researchers can predict their behavior in various chemical environments.
The ability of a compound to act as an antioxidant by scavenging free radicals can be meticulously investigated using computational methods. These studies typically revolve around determining the thermodynamic feasibility of several key reaction mechanisms. The primary pathways investigated for antioxidant analogues include Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). preprints.org
The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a radical. preprints.org Its viability is assessed by calculating the Bond Dissociation Enthalpy (BDE), with lower BDE values indicating a higher propensity for scavenging activity. preprints.org In the SET-PT mechanism, the antioxidant first transfers an electron to the radical, followed by the transfer of a proton. preprints.org This pathway is evaluated using the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). preprints.org The SPLET mechanism, which is often favored in polar, aqueous environments, involves the initial deprotonation of the antioxidant, followed by the transfer of an electron to the radical. preprints.orgnih.gov The key thermodynamic descriptors for SPLET are the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). preprints.org
Computational studies on various antioxidant compounds, such as benzoic acid and gallic acid derivatives, reveal that the dominant radical scavenging pathway is highly dependent on the surrounding medium. preprints.orgnih.gov For instance, the HAT mechanism is often preferred in the gas phase or nonpolar media, while the SPLET mechanism becomes more favorable in polar solvents like water and methanol. preprints.orgnih.gov Density Functional Theory (DFT) is a common computational approach for these investigations, employing functionals like M06-2X and B3LYP to calculate the relevant energetic parameters. preprints.orgnih.gov
Table 1: Major Radical Scavenging Mechanisms and Their Computational Descriptors This table summarizes the primary theoretical pathways for radical scavenging and the key thermodynamic parameters used to evaluate their feasibility, as described in studies of antioxidant analogues.
| Mechanism | Description | Key Computational Descriptor(s) | Favorable Condition |
| Hydrogen Atom Transfer (HAT) | Direct transfer of an H atom from the antioxidant (ArOH) to the radical (R•). | Bond Dissociation Enthalpy (BDE) | Low BDE values |
| Stepwise Electron Transfer-Proton Transfer (SET-PT) | An electron is first transferred from ArOH, followed by a proton transfer. | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | Low IP and PDE values |
| Sequential Proton Loss Electron Transfer (SPLET) | ArOH first deprotonates to form an anion (ArO-), which then donates an electron. | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) | Low PA and ETE values |
Data sourced from theoretical studies on antioxidant analogues. preprints.org
Intramolecular Charge Transfer (ICT) is a fundamental electronic process in molecules that possess both electron-donating (donor) and electron-withdrawing (acceptor) groups, connected by a π-conjugated system. researchgate.net This phenomenon can significantly influence the molecule's optical and electronic properties, and its investigation is crucial for designing functional materials. researchgate.netdntb.gov.ua In certain molecules, significant structural rearrangement in the excited state can lead to a specific type of ICT known as Twisted Intramolecular Charge Transfer (TICT). chemrxiv.org
Computational chemistry offers powerful tools to explore these mechanisms. Time-Dependent Density Functional Theory (TD-DFT) is widely used to calculate the properties of electronic excited states. chemrxiv.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the electronic transitions. mdpi.com A spatial separation between the HOMO (typically on the donor part) and the LUMO (on the acceptor part) is a hallmark of a charge-transfer excitation.
For example, in studies of fluorescent probes, TD-DFT calculations have been used to distinguish between different fluorescence enhancement mechanisms, such as those driven by TICT versus other processes like excited-state protonation. chemrxiv.org In one such study investigating a family of probes linked to a thrombin binding aptamer, computational analysis was key to understanding that the observed fluorescence enhancement upon protein binding was due to the suppression of a nonradiative decay pathway, rather than a simple TICT mechanism. chemrxiv.org
Table 2: Example of HOMO-LUMO Analysis for Investigating ICT in an Analogue System This table illustrates how the calculated energies of frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap are used to understand ICT processes in a model system before and after interaction with another molecule. A change in the energy gap can indicate an alteration in the electronic properties due to the interaction.
| Molecular System | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |
| Chiral Derivative Monomer | -5.49 | -1.81 | 3.68 |
| Derivative-Analyte Complex | -5.48 | -1.29 | 4.19 |
Data adapted from a computational study on a chiral self-assembled system to illustrate the methodology. mdpi.com
Molecular Docking Simulations and Binding Energy Calculations for Chemical Interactions
Molecular docking is a computational method used extensively in drug discovery and molecular biology to predict how a small molecule (ligand), such as a barbiturate derivative, might bind to a macromolecular target, typically a protein or nucleic acid. nih.govnih.gov The process involves using a search algorithm to generate a variety of binding poses of the ligand within the target's binding site, followed by the use of a scoring function to rank these poses based on their predicted binding affinity. nih.gov
Following the initial docking, Molecular Dynamics (MD) simulations are often employed to refine the binding pose and evaluate the stability of the ligand-protein complex over time. biotechrep.irdntb.gov.ua These simulations model the physical movements of atoms and molecules, providing a dynamic view of the interaction and helping to confirm the stability of key interactions, such as hydrogen bonds. biotechrep.irmdpi.com
To provide a more quantitative estimate of binding affinity, binding free energy calculations are performed. A widely used method is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). semanticscholar.org This technique calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model to account for the influence of the solvent. semanticscholar.orgresearchgate.net
In a study where the fluorescent probe bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)) was used to assess transmembrane potential, molecular docking and MM/PBSA calculations were performed on other investigated compounds (asymmetrical porphyrins) to hypothesize their interaction with membrane proteins like the SERCA2b calcium pump. semanticscholar.org The results provided specific binding energy values and identified key amino acid residues involved in the interaction, supporting the experimental observations. semanticscholar.org
Table 3: Example of Calculated Binding Energies from a Molecular Docking Study This table presents the results from molecular docking and binding free energy calculations for a series of porphyrin compounds with the SERCA2b protein. Such calculations are used to predict and quantify the strength of molecular interactions. This study also utilized a dibutylbarbituric acid derivative in its experimental phase.
| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Kd) (nM) |
| Free Base Porphyrin | -12.962 | 0.315 |
| Copper Porphyrin Complex | -12.917 | 0.340 |
| Zinc Porphyrin Complex | -12.679 | 0.508 |
Data sourced from a study on asymmetrical porphyrins. semanticscholar.org
Reactivity and Chemical Transformations of 5,5 Dibutylbarbituric Acid
Electrophilic and Nucleophilic Reactivity of the Barbituric Ring System
The barbituric acid ring system in 5,5-dibutylbarbituric acid presents a dualistic reactivity, acting as both an electrophile and a nucleophile. The electron-withdrawing nature of the carbonyl groups renders the nitrogen and oxygen atoms somewhat electron-deficient, while the C5-position, when unsubstituted, is a notable nucleophilic center.
Substitution Reactions at Nitrogen Atoms
The nitrogen atoms within the this compound ring, being part of amide functionalities, are generally nucleophilic and can undergo substitution reactions. N-alkylation of 5,5-disubstituted barbituric acids is a common transformation. For instance, the reaction of 5,5-disubstituted barbiturates with alkylating agents like dialkyl sulfates in the presence of a base such as potassium carbonate in ethanol (B145695) leads to the formation of N,N'-dialkyl derivatives. This reaction proceeds via the deprotonation of the N-H group, followed by nucleophilic attack of the resulting anion on the electrophilic alkylating agent.
A general procedure for the N-alkylation of 5,5-disubstituted barbituric acids involves refluxing a solution of the barbituric acid in absolute ethanol with a tenfold excess of the alkylating agent and an excess of potassium carbonate. The reaction time can vary from 10 to 30 minutes.
Reactivity of the C5-Position in Barbituric Acid Derivatives
In barbituric acid itself, the methylene (B1212753) group at the C5-position is flanked by two electron-withdrawing carbonyl groups, making the protons acidic and the carbon atom a potent nucleophile. However, in this compound, this position is fully substituted with two butyl groups, precluding direct reactions at this site that rely on the presence of an acidic proton. Despite this, the C5-position is considered an active site in the broader context of barbituric acid derivatives, capable of acting as either an electrophilic or nucleophilic center depending on the substituents. For instance, in derivatives where the C5 is part of an exocyclic double bond (5-ylidene barbiturates), this position becomes electrophilic and susceptible to nucleophilic attack.
Oxidation and Reduction Pathways of the Barbituric Acid Core
The barbituric acid core is susceptible to both oxidation and reduction, although specific pathways for this compound are not extensively detailed in the available literature. General reactions of the barbituric acid ring suggest potential transformations. For instance, the oxidation of barbituric acid can lead to the formation of alloxan. Nitration of barbituric acid can yield 5,5-dinitrobarbituric acid, which is a highly reactive compound.
Reduction of the barbiturate (B1230296) core can also be achieved. For example, the reaction of barbituric acids with aldehydes and Hantzsch 1,4-dihydropyridines under microwave irradiation can lead to the formation of 5-benzylated barbituric acids, where the dihydropyridine (B1217469) acts as a reducing agent. This suggests that the carbonyl groups of the barbiturate ring can be targeted for reduction under specific conditions.
Cycloaddition and Condensation Reactions
The barbituric acid moiety can participate in various cycloaddition and condensation reactions, often leveraging the reactivity of the C5-position or the nitrogen atoms.
One of the most significant condensation reactions involving N,N'-disubstituted barbituric acids is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (in this case, N,N'-dibutylbarbituric acid is not a direct participant due to the lack of active methylene protons) with an aldehyde or ketone. However, N,N'-dibutylbarbituric acid can be a key component in the synthesis of molecules that undergo subsequent Knoevenagel-type reactions. For instance, N,N'-dibutylbarbituric acid is used as an acceptor moiety in the synthesis of push-pull chromophores, where it is condensed with various aromatic aldehydes. The reaction is often catalyzed by a base, and in the case of chromophore synthesis, alumina (B75360) (Al2O3) has been used as a catalyst in dichloromethane (B109758) at room temperature.
Polymerization and Michael Addition Reactions Involving the Barbituric Acid Moiety
The barbituric acid structure can be incorporated into polymers, and it can also participate in Michael addition reactions.
While direct polymerization of this compound is not commonly reported, barbituric acid derivatives are used in the formulation of polymerizable compositions. These compositions often involve salts of barbituric acid derivatives that can initiate the polymerization of ethylenically unsaturated compounds.
The Michael addition reaction is a prominent transformation for barbituric acid derivatives that possess an active methylene group at the C5 position. In the case of this compound, this direct reactivity is blocked. However, derivatives of barbituric acid, such as 5-arylidene barbiturates, which are products of Knoevenagel condensation, are excellent Michael acceptors. The exocyclic double bond in these compounds is highly electrophilic and readily undergoes conjugate addition with various nucleophiles.
Intramolecular Charge Transfer (ICT) Phenomena in Push-Pull Chromophores Containing N,N'-Dibutylbarbituric Acid Acceptors
A significant area of research involving N,N'-dibutylbarbituric acid is its use as an electron-acceptor moiety in the design of push-pull chromophores. These molecules consist of an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation.
In these systems, the N,N'-dibutylbarbituric acid acts as a strong electron acceptor. The extent of ICT can be tuned by modifying the donor group and the length and nature of the π-linker. The ICT process leads to a significant change in the dipole moment of the molecule in the excited state, which is responsible for their interesting photophysical properties, including large Stokes shifts and solvatochromism.
The synthesis of these chromophores typically involves a Knoevenagel condensation between an appropriate donor-substituted aldehyde and N,N'-dibutylbarbituric acid. The resulting push-pull molecules exhibit intense colors and are soluble in chlorinated solvents. Their electrochemical and photophysical properties can be systematically studied to understand the structure-property relationships governing the ICT process.
The table below summarizes the key reactions involving the this compound moiety or its derivatives, along with typical reagents and conditions.
| Reaction Type | Substrate | Reagents and Conditions | Product Type |
| N-Alkylation | 5,5-Disubstituted Barbituric Acid | Alkylating agent (e.g., dialkyl sulfate), K2CO3, Ethanol, Reflux | N,N'-Dialkyl-5,5-disubstituted Barbituric Acid |
| Knoevenagel Condensation | N,N'-Dibutylbarbituric Acid & Aromatic Aldehyde | Al2O3, Dichloromethane, Room Temperature | Push-Pull Chromophore |
| Hetero-Diels-Alder Cycloaddition | 5-Arylidene-1,3-dimethylbarbituric Acid | Vinyl thioether | Cycloadduct |
| Michael Addition | 5-Arylidene Barbituric Acid | Nucleophile | 1,4-Adduct |
Design Principles for Donor-π-Acceptor Systems
The fundamental design of a D-π-A system involving this compound hinges on the strategic selection of a suitable electron donor and a π-conjugated bridge to facilitate efficient ICT. The barbituric acid core, with its triketone structure, functions as a strong electron-withdrawing group. This inherent acceptor strength can be further modulated by the N,N'-dibutyl substituents, which enhance solubility and influence the molecule's solid-state packing.
In a study of twelve novel D-π-A chromophores, N,N'-dimethylamino was utilized as the electron donor group, coupled with a systematically extended π-linker to the N,N'-dibutylbarbituric acid acceptor. rsc.org The synthesis of these chromophores is typically achieved through Knoevenagel condensation. rsc.org The extent of ICT and the resulting photophysical properties are highly dependent on the interplay between the donor's strength, the acceptor's electron-withdrawing capability, and the nature of the π-linker that connects them. rsc.org
The electronic communication between the donor and acceptor is evident in the electrochemical properties of these molecules. The table below summarizes the oxidation and reduction potentials for a series of chromophores with varying π-linker lengths, demonstrating how the electronic structure is influenced by the molecular architecture.
Table 1: Electrochemical Properties of D-π-A Chromophores with this compound Acceptor
| Chromophore | Eox (V) | Ered (V) |
|---|---|---|
| 1a | 0.76 | -1.41 |
| 1b | 0.77 | -1.40 |
| 1c | 0.77 | -1.39 |
| 1d | 0.76 | -1.38 |
| 2a | 0.58 | -1.38 |
| 2b | 0.59 | -1.37 |
| 2c | 0.59 | -1.35 |
| 2d | 0.58 | -1.34 |
| 3a | 0.80 | -1.30 |
| 3b | 0.79 | -1.29 |
| 3c | 0.78 | -1.28 |
| 3d | 0.80 | -1.27 |
Data sourced from a study on N,N'-dibutylbarbituric acid as an acceptor moiety in push-pull chromophores. rsc.org
Influence of π-Linker Length and Structure on ICT Efficiency
The π-conjugated linker plays a crucial role in mediating the intramolecular charge transfer between the donor and the this compound acceptor. The length and composition of this bridge directly impact the electronic coupling and, consequently, the energy of the ICT absorption band. An extension of the π-system generally leads to a bathochromic (red) shift in the absorption maximum, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In the aforementioned study, the π-linker was systematically extended, and the resulting effects on the optical properties were observed. rsc.org The UV/Vis absorption spectra of these chromophores in acetonitrile (B52724) revealed a clear trend: as the π-linker length increases, the maximum absorption wavelength (λmax) shifts to longer wavelengths. This is indicative of a more efficient ICT process, as the extended conjugation lowers the energy required for the electronic transition.
The following table details the optical properties of these chromophores, illustrating the direct relationship between the π-linker structure and the ICT efficiency.
Table 2: Optical Properties of D-π-A Chromophores with Varying π-Linkers
| Chromophore | π-Linker Structure | λmax (nm) | ε (10-3 mol-1 dm3 cm-1) |
|---|---|---|---|
| 1a | Phenyl | 436 | 40.7 |
| 1b | Biphenyl | 462 | 52.5 |
| 1c | Terphenyl | 477 | 64.6 |
| 1d | Quaterphenyl | 487 | 76.4 |
| 2a | Phenyl-ethynyl-phenyl | 488 | 57.5 |
| 2b | Phenyl-ethynyl-biphenyl | 505 | 70.8 |
| 2c | Phenyl-ethynyl-terphenyl | 516 | 83.2 |
| 2d | Phenyl-ethynyl-quaterphenyl | 524 | 95.0 |
| 3a | Phenyl-ethenyl-phenyl | 496 | 63.1 |
| 3b | Phenyl-ethenyl-biphenyl | 514 | 78.1 |
| 3c | Phenyl-ethenyl-terphenyl | 525 | 92.4 |
| 3d | Phenyl-ethenyl-quaterphenyl | 533 | 106.0 |
Data sourced from a study on N,N'-dibutylbarbituric acid as an acceptor moiety in push-pull chromophores. rsc.org
The systematic extension of the π-linker in these series of molecules demonstrates that both the length and the nature of the conjugated units (e.g., phenyl, ethynyl, ethenyl) are critical parameters for tuning the ICT characteristics of D-π-A systems based on the this compound acceptor. rsc.org
Advanced Research Applications of 5,5 Dibutylbarbituric Acid Derivatives in Materials Science and Chemical Probes
Development of Novel π-Conjugated Organic Materials
The design and synthesis of new π-conjugated molecules are a major focus in materials science due to their unique electronic and optical characteristics. rsc.org Derivatives of 5,5-dibutylbarbituric acid have been successfully incorporated as potent electron-accepting moieties in push-pull chromophores, which are fundamental building blocks for various functional materials. rsc.orgcore.ac.uk
A significant area of application for this compound is in the construction of push-pull chromophores with nonlinear optical (NLO) properties. rsc.org These molecules are typically designed with a D–π–A architecture, where an electron-donor (D) and an electron-acceptor (A) group are connected by a π-conjugated linker. researchgate.net This arrangement facilitates intramolecular charge-transfer (ICT) from the donor to the acceptor, which is crucial for a high NLO response. rsc.orgcore.ac.uk
The N,N'-dibutylbarbituric acid unit is an effective electron acceptor in these systems. rsc.orgcore.ac.uk The butyl substituents enhance the solubility of the resulting chromophores, which also allows for their study and characterization using methods like X-ray analysis. rsc.orgcore.ac.uk Researchers have synthesized series of D–π–A chromophores by combining the N,N'-dibutylbarbituric acid acceptor with various donors, such as N,N-dimethylamino, and systematically extending the π-linker using moieties like 1,4-phenylene, 4,4'-biphenylene, and phenylethenylphenyl groups. rsc.org
The primary synthetic route to these chromophores is the Knoevenagel condensation, an efficient reaction between an aldehyde (part of the D-π segment) and the active methylene (B1212753) group of N,N'-dibutylbarbituric acid, often catalyzed by substances like alumina (B75360) (Al₂O₃). rsc.org The properties of these molecules, including the extent of ICT and the NLO response, are then investigated through a combination of techniques including UV/Vis absorption spectroscopy, electrochemistry, and Electric-Field-Induced Second-Harmonic generation (EFISH) experiments. rsc.orgcore.ac.uk These studies allow for the establishment of clear structure–property relationships, demonstrating how changes in the donor strength or the length and nature of the π-linker can tune the optical and electronic properties of the material. rsc.orgresearchgate.net
| Chromophore ID | Donor (D) | π-Linker | Acceptor (A) | λmax (nm) in CH₂Cl₂ | First Reduction Potential E1/2(red1) (V) |
| 1a | N,N-dimethylamino | 1,4-phenylene | N,N'-dibutylbarbituric acid | 483 | -1.26 |
| 1b | N,N-dimethylamino | 4,4'-biphenylene | N,N'-dibutylbarbituric acid | 511 | -1.04 |
| 1c | N,N-dimethylamino | (E)-phenylethenylphenyl | N,N'-dibutylbarbituric acid | 525 | -0.96 |
| 1d | N,N-dimethylamino | phenylethynylphenyl | N,N'-dibutylbarbituric acid | 519 | -0.99 |
Table based on data from Klikar et al., New J. Chem., 2013. rsc.org
The unique electronic properties of push-pull chromophores derived from barbituric acid make them promising candidates for use in organic photovoltaic (OPV) devices. researchgate.net A key component of modern OPVs is the bulk-heterojunction (BHJ), which features a blend of electron-donor and electron-acceptor materials. mdpi.com The efficiency of these devices relies on effective exciton (B1674681) dissociation at the donor-acceptor interface and efficient charge transport to the respective electrodes. mdpi.com
Push-pull molecules featuring a (thio)barbituric acid acceptor unit have been investigated for their potential in OPV applications. researchgate.net The ability to tune the frontier molecular orbital (FMO) levels—the HOMO and LUMO energy levels—of these D-π-A systems by modifying the donor, acceptor, or π-linker is particularly advantageous for optimizing the performance of photovoltaic cells. rsc.org While specific OPV devices incorporating this compound are a subject of ongoing research, the fundamental properties of its NLO chromophore derivatives, such as strong absorption in the visible spectrum and tunable electrochemical behavior, align with the requirements for active materials in OPVs. rsc.orgresearchgate.net The development of nonfullerene acceptors is a major trend in high-performance OPVs, and the D-π-A structures based on barbituric acid represent a relevant class of molecules for this application. rsc.org
This compound as a Synthon for Fused Pyrimidine (B1678525) Derivatives and Other Heterocyclic Compounds
In synthetic organic chemistry, this compound and related barbiturates serve as versatile synthons—or building blocks—for the construction of more complex fused heterocyclic ring systems. mdpi.com The barbituric acid core contains multiple reactive sites that can be exploited to create a variety of fused pyrimidine derivatives, which are themselves classes of compounds with significant biological and pharmaceutical relevance. ekb.egcore.ac.uk
For example, barbituric acid can react with other precursors to yield pyranopyrimidine derivatives. nih.gov One common strategy involves a multi-component reaction where an aldehyde, barbituric acid, and another active methylene compound are reacted together. Another approach uses the condensation products of barbituric acids as intermediates. These intermediates, possessing multiple electrophilic centers, can undergo cyclocondensation reactions with various binucleophiles to generate fused systems like pyrazolo[3,4-d]pyrimidines, isoxazolo[5,4-d]pyrimidines, and pyrido[2,3-d]pyrimidines. core.ac.uk The presence of the two butyl groups at the C5 position in this compound can influence the reactivity and properties of the resulting fused systems, making it a valuable starting material for creating novel and diverse heterocyclic libraries.
Investigation of Antimicrobial Properties of Synthesized Derivatives (Focus on Chemical Structure and Action Mechanism)
The growing threat of antimicrobial resistance has spurred research into novel classes of antimicrobial agents. Derivatives of barbituric acid, a class of compounds traditionally known for their effects on the central nervous system, have emerged as a promising area of investigation for new antibacterial and antifungal therapies. researchgate.netresearchgate.net This section focuses on the advanced research applications of derivatives of this compound in the context of their antimicrobial properties, with a specific emphasis on the relationship between their chemical structure and their mechanism of action against microbial cells. While direct and extensive research specifically on the antimicrobial properties of a broad series of this compound derivatives is limited, valuable insights can be drawn from studies on closely related 5,5-disubstituted and N,N-dialkylated barbiturates.
Structure-Activity Relationships in Novel Antimicrobial Derivatives
The antimicrobial efficacy of barbituric acid derivatives is intricately linked to their chemical structure, with modifications to various parts of the molecule significantly influencing their potency and spectrum of activity. Research on analogous 5,5-disubstituted barbiturates has revealed key structure-activity relationships (SARs) that are likely applicable to derivatives of this compound.
The core principle behind the antimicrobial activity of many of these derivatives lies in their amphipathic nature, possessing both hydrophobic (lipophilic) and hydrophilic (cationic) regions. This dual character is crucial for their interaction with and disruption of microbial cell membranes. mdpi.com
Key structural features that determine the antimicrobial activity include:
The nature of the substituents at the C-5 position: The lipophilicity of the groups at the C-5 position of the barbiturate (B1230296) ring is a critical determinant of antimicrobial activity. In the case of this compound, the two butyl chains provide a significant hydrophobic character. The length and branching of these alkyl chains in related compounds have been shown to directly impact how effectively the molecule can insert itself into the lipid bilayer of bacterial membranes.
Substituents on the nitrogen atoms (N-1 and N-3): The introduction of cationic groups on the nitrogen atoms of the barbituric acid ring is a common strategy to enhance antimicrobial activity. These cationic moieties, often linked via an alkyl chain, facilitate the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
The type of cationic group: Studies on related N,N'-dialkylated-5,5-disubstituted barbiturates have shown that the nature of the cationic headgroup significantly impacts the spectrum of activity. For instance, derivatives containing amine and guanidyl groups have been found to exhibit broad-spectrum activity, while those with trimethylated quaternary amine groups tend to have a narrower spectrum, primarily against Gram-positive bacteria. researchgate.net
The length of the linker chain: The length of the hydrocarbon chain connecting the cationic groups to the nitrogen atoms of the barbiturate ring also plays a role in optimizing the balance between antimicrobial potency and toxicity to host cells.
The following interactive table summarizes the structure-activity relationships observed in various antimicrobial 5,5-disubstituted barbituric acid derivatives, which can be extrapolated to understand the potential of this compound derivatives.
| Derivative Type | Structural Modification | Impact on Antimicrobial Activity | Example Organisms |
| 5,5-dialkylbarbituric acids | Variation of alkyl chain length at C-5 | Increased lipophilicity generally enhances activity up to a certain point. | Staphylococcus aureus, Escherichia coli |
| N,N'-dialkylated-5,5-disubstituted barbiturates | Introduction of cationic amine groups | Broad-spectrum activity. | S. aureus, E. coli, Pseudomonas aeruginosa |
| N,N'-dialkylated-5,5-disubstituted barbiturates | Introduction of cationic guanidyl groups | High broad-spectrum activity. | S. aureus, E. coli, P. aeruginosa |
| N,N'-dialkylated-5,5-disubstituted barbiturates | Introduction of trimethylated quaternary amine groups | Narrow-spectrum activity, primarily against Gram-positive bacteria. | S. aureus |
| Knoevenagel condensates | Condensation with various aldehydes | Activity depends on the nature of the aldehyde substituent. | Not specified |
Studies on Mechanism of Action in Microbial Systems (e.g., membrane perturbation)
The primary mechanism by which amphipathic barbituric acid derivatives are believed to exert their antimicrobial effects is through the disruption of the microbial cell membrane. researchgate.net This action is a direct consequence of their molecular structure, which facilitates their insertion into and perturbation of the lipid bilayer that forms the cell membrane.
The process of membrane disruption can be conceptualized in the following steps:
Electrostatic Attraction: The cationic groups on the barbiturate derivative are initially attracted to the negatively charged surface of the microbial membrane.
Hydrophobic Insertion: Following the initial electrostatic interaction, the hydrophobic core of the molecule, including the dibutyl groups at the C-5 position, inserts into the hydrophobic interior of the lipid bilayer.
Membrane Perturbation: This insertion disrupts the ordered structure of the membrane, leading to a loss of membrane integrity. The consequences of this perturbation can include:
Depolarization of the membrane potential: The membrane potential is crucial for many cellular processes, including energy production and transport. Its dissipation is a key indicator of membrane damage.
Increased membrane permeability: The disruption of the lipid bilayer can lead to the formation of pores or channels, causing the leakage of essential intracellular components, such as ions (e.g., potassium) and metabolites. researchgate.net
Cell Lysis: In many cases, the extensive damage to the cell membrane ultimately leads to cell lysis and death.
Evidence for this membrane-centric mechanism of action comes from various experimental techniques. A notable example is the use of the fluorescent probe bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)) . jmb.or.krnih.govconicet.gov.arplos.org This probe is a lipophilic, anionic dye that can enter depolarized cells and bind to intracellular proteins, resulting in a significant increase in fluorescence. The use of DiBAC₄(3) in studies with membrane-active antimicrobial agents allows for the real-time monitoring of membrane potential changes in bacteria. An increase in fluorescence upon treatment with a compound is a strong indicator of membrane depolarization and damage.
While direct studies on the mechanism of action of a series of this compound derivatives are not extensively documented, the established use of a dibutylbarbiturate-containing probe to measure membrane disruption strongly supports the hypothesis that derivatives of this compound would also act via a membrane perturbation mechanism. The inherent lipophilicity of the dibutyl groups would facilitate their insertion into the microbial membrane, leading to the disruptive effects observed with other amphipathic antimicrobial agents.
Analytical Methodologies for 5,5 Dibutylbarbituric Acid and Its Derivatives in Research
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is a cornerstone for the separation and analysis of barbiturates. researchgate.net Its application is crucial for determining the purity of synthesized compounds and for quantitative measurements in various matrices. longdom.org Techniques like High-Performance Liquid Chromatography (HPLC) are prized for their sensitivity, accuracy, and reproducibility in analyzing these compounds. longdom.orgnih.gov
HPLC is a primary method for the analysis of 5,5-Dibutylbarbituric acid and other barbiturates due to its versatility and efficiency. ijsra.net Reversed-phase HPLC is most commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. ijsra.net
A specific method for the analysis of this compound involves a reverse-phase (RP) separation on a Newcrom R1 column. sielc.com This method uses a simple mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with formic acid. sielc.com The detection of barbiturates is typically accomplished using a UV detector, often set at wavelengths around 240 nm, where the barbiturate (B1230296) ring exhibits strong absorbance. nih.govnih.gov The choice of column, such as an octadecylsilica (ODS or C18) column, is common for achieving effective separation of various barbiturates from a mixture. nih.govijsra.netnih.gov
Research has demonstrated the development of HPLC assays for the identification and quantification of numerous barbiturates in biological materials like plasma, urine, and blood. nih.govnih.gov These methods are valued for being rapid, sensitive, and reproducible, making them suitable for both forensic and clinical toxicology. nih.gov
Table 1: Exemplary HPLC Conditions for Barbiturate Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Compound | This compound | sielc.com |
| Column | Newcrom R1 (Reverse Phase) | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |
| Detection | UV (Wavelength not specified) / MS (with Formic Acid) | sielc.com |
| Application | Purity Analysis, Quantitative Analysis | sielc.com |
| Compound | Various Barbiturates (e.g., amylobarbitone, butobarbitone) | nih.govnih.gov |
| Column | ODS-silica / µBondapak C18 | nih.govnih.gov |
| Mobile Phase | 40% Methanol in water, pH 8.5 or with (NH4)2HPO4 (0.05M) | nih.govnih.gov |
| Detection | UV at 240 nm and 290 nm | nih.govnih.gov |
| Application | Quantification in blood and other biological materials | nih.govnih.gov |
While analytical HPLC focuses on quantification and identification in small scale, semipreparative HPLC is utilized to isolate and purify larger quantities of specific compounds from a mixture. tandfonline.com This technique is invaluable for obtaining pure samples of impurities, metabolites, or synthesis byproducts for further structural elucidation and characterization. researchgate.net
The analytical HPLC method developed for this compound is scalable and can be adapted for preparative separation to isolate impurities. sielc.com In research involving other barbiturates, such as amobarbital, semipreparative HPLC has been successfully used to isolate impurities like 5-ethyl-5-(2-methylbutyl)barbituric acid for identification by mass spectrometry and NMR. researchgate.net
Furthermore, HPLC-based activity profiling often employs semipreparative separations. tandfonline.comnih.gov In this approach, an extract is separated into time-based fractions, which are then subjected to biological assays. nih.gov This has been used, for example, to screen for new GABAA receptor ligands in natural extracts, where active compounds are isolated for further study. tandfonline.comnih.gov This demonstrates the utility of semipreparative HPLC in not just purity assessment but also in drug discovery and pharmacological research. tandfonline.com
Spectroelectrochemical Methods for Compound Characterization
Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide detailed information about the redox properties of molecules and to characterize the species generated at electrodes. These methods are particularly useful for studying the reaction mechanisms of electroactive compounds like barbituric acid derivatives. researchgate.netresearchgate.net
Techniques such as cyclic voltammetry (CV) coupled with in-situ UV-Vis spectroscopy allow researchers to observe spectral changes as the oxidation state of a molecule is altered electrochemically. researchgate.net Studies on azo dyes derived from barbituric acid have used these methods to determine their redox mechanisms and understand the influence of different substituents and electrolytes on their electrochemical behavior. researchgate.net
The electrochemical oxidation of other molecules in the presence of barbituric acid derivatives has also been investigated. researchgate.net These studies use voltammetric data to elucidate reaction pathways, such as Michael addition reactions, where the barbiturate acts as a nucleophile. researchgate.net By combining electrochemical data with spectroscopic analysis, it is possible to propose detailed mechanisms for the observed reactions. researchgate.net While specific studies on this compound are not prominent, the methodologies applied to its structural analogs, such as 1,3-dimethyl barbituric acid, demonstrate the power of these techniques for characterizing the electrochemical properties and reactivity of the barbiturate ring system. researchgate.net
Flow Cytometry for Assessment of Fluorescent Probe Interactions and Cellular Studies
Flow cytometry is a powerful technology that rapidly analyzes the physical and chemical characteristics of individual cells or particles as they pass through a laser beam. nationaljewish.orgtemaricerca.com A key application in cellular studies is the use of fluorescent probes to report on various aspects of cell physiology, such as membrane potential, viability, and proliferation. wur.nlfluorofinder.com
A notable derivative, bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC₄(3)), serves as a fluorescent probe for cellular analysis via flow cytometry. nih.govnih.gov This lipophilic, anionic dye is sensitive to membrane potential. nih.gov In healthy cells with a normal negative-inside membrane potential, the dye is largely excluded. However, when the cell membrane becomes depolarized, the dye can enter the cell and bind to intracellular proteins, resulting in a significant increase in fluorescence. nih.govnih.gov
This principle has been applied in microbiology to assess antibiotic-induced damage to bacteria. nih.govnih.gov For instance, flow cytometry using DiBAC₄(3) has been used to measure membrane perturbation in Staphylococcus aureus after treatment with various antibiotics. nih.gov The increase in fluorescence uptake, indicating membrane depolarization, correlates well with the loss of cell viability. nih.gov This provides a rapid and reproducible method for antibiotic susceptibility testing. nih.gov
Table 2: Properties of Bis(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC₄(3)) Probe
| Property | Value/Description | Source(s) |
|---|---|---|
| Full Name | Bis(1,3-dibutylbarbituric acid) trimethine oxonol | sigmaaldrich.com |
| Molecular Formula | C₂₇H₄₀N₄O₆ | sigmaaldrich.com |
| Molecular Weight | 516.63 g/mol | sigmaaldrich.com |
| Appearance | Orange to dark red powder | sigmaaldrich.com |
| Fluorescence | λex ~513-519 nm | sigmaaldrich.com |
| Application | Membrane potential-sensitive probe in flow cytometry | nih.govnih.gov |
| Mechanism | Enters depolarized cells and binds to intracellular components, leading to enhanced fluorescence | nih.govnih.gov |
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Next-Generation 5,5-Dibutylbarbituric Acid Based Systems
The future of this compound chemistry lies in the ability to move beyond accidental discovery towards the intentional, rational design of molecules with predetermined properties. This involves the strategic synthesis of "next-generation" systems where the dibutyl-substituted core is augmented to achieve specific electronic, optical, or self-assembly characteristics.
A primary strategy involves the use of the N,N'-dibutylbarbituric acid scaffold as an electron-accepting moiety in the creation of push-pull chromophores. rsc.orgresearchgate.net In this design, the barbiturate (B1230296) core is connected to an electron-donating group via a π-conjugated linker. The properties of the resulting chromophore can be fine-tuned by systematically extending the π-system of the linker. researchgate.net The synthesis of these systems is modular, often involving a Knoevenagel condensation between an extended aldehyde and the N,N'-dibutylbarbituric acid. rsc.org This synthetic approach allows for the creation of a library of compounds with systematically varied structures and properties. researchgate.net
Researchers are exploring various π-linkers, including phenylene, biphenylene, phenylethenylphenyl, and phenylethynylphenyl groups, to modulate the intramolecular charge transfer (ICT) and nonlinear optical (NLO) properties of the final molecule. rsc.orgresearchgate.net The goal is to create materials with large hyperpolarizabilities, which are essential for applications in optoelectronics and photonics.
Table 1: Synthetic Strategies for N,N'-Dibutylbarbituric Acid Based Push-Pull Chromophores
| Donor Group | π-Linker Type | Condensation Method | Resulting Chromophore Series |
|---|---|---|---|
| N,N-Dimethylamino | 1,4-Phenylene | Knoevenagel Condensation | Series 1a |
| N,N-Dimethylamino | 4,4'-Biphenylene | Knoevenagel Condensation | Series 1b |
| N,N-Dimethylamino | (E)-Phenylethenylphenyl | Knoevenagel Condensation | Series 1c |
| N,N-Dimethylamino | Phenylethynylphenyl | Knoevenagel Condensation | Series 1d |
This table illustrates the modular approach to synthesizing push-pull chromophores based on the N,N'-dibutylbarbituric acid acceptor, as described in research. rsc.orgresearchgate.net
Advanced Computational Modeling for Predictive Research and Material Design
Computational chemistry is an indispensable tool for accelerating the design and discovery of new materials. For this compound derivatives, advanced computational modeling offers a pathway to predict molecular properties and guide synthetic efforts, saving significant time and resources.
Virtual screening and molecular docking are prominent computational techniques used to design new ligands based on the barbituric acid scaffold. researchgate.net These methods can predict how a molecule will bind to a biological target, as seen in studies designing Peroxisome Proliferator-Activated Receptor γ (PPARγ) ligands. researchgate.net Although these studies may not use this compound specifically, the principles are directly applicable.
Furthermore, computational analysis is crucial for understanding the structure-property relationships in materials. For instance, calculations are used to evaluate the extent of intramolecular charge transfer in push-pull chromophores. researchgate.net These models can predict properties like HOMO-LUMO energy gaps, which correlate with the electronic and optical behavior of the molecules. researchgate.net In the realm of supramolecular chemistry, computational analyses complement experimental data, such as X-ray fiber diffraction, to build detailed models of self-assembled structures, like stacked hexameric rosettes formed by barbituric acid derivatives and melamine (B1676169). acs.org This predictive power allows researchers to design molecules with optimized geometries for self-assembly into functional higher-order structures. acs.orgacs.org
Integration of this compound Derivatives into Multifunctional Advanced Materials
A significant frontier in materials science is the development of multifunctional materials that combine several properties, such as self-healing, conductivity, and optical activity. Barbituric acid derivatives, including the 5,5-dibutyl variant, are being explored as key components in such advanced systems.
The hydrogen-bonding capabilities of the barbiturate ring are central to its use in supramolecular chemistry. researchgate.net Barbiturates can form highly organized, non-covalent networks with complementary molecules like melamine derivatives. researchgate.net The 5,5-disubstituted barbiturates, such as this compound, are known to spontaneously crystallize into organized supramolecular architectures. acs.orgacs.org This self-assembly property is being harnessed to create novel materials, including hydrogels and one-dimensional supramolecular polymers. acs.org These materials have potential applications in areas ranging from prebiotic chemistry research to the development of soft materials that can generate and store energy. acs.org
In another application, barbiturate derivatives serve as molecular fillers in self-healing resins. mdpi.com These molecules can form non-covalent bonds with the polymer matrix, and when damage occurs, these bonds can reform, restoring the material's integrity. The integration of these derivatives can be evaluated using techniques like Fourier Transform Infrared (FT-IR) spectroscopy to confirm the desired molecular interactions within the composite material. mdpi.com The N,N'-dibutylbarbituric acid variant has also been specifically synthesized for its role as an acceptor in push-pull chromophores, which are themselves building blocks for advanced nonlinear optical materials. rsc.orgresearchgate.net
Table 2: Applications of Barbituric Acid Derivatives in Advanced Materials
| Material Type | Role of Barbiturate Derivative | Key Interaction | Potential Application |
|---|---|---|---|
| Supramolecular Polymers | Self-Assembling Unit | Hydrogen Bonding | Prebiotic Systems, Soft Materials acs.org |
| Self-Healing Resins | Molecular Filler | Hydrogen Bonding | Structural Polymers mdpi.com |
| Nonlinear Optical Materials | Electron Acceptor | Intramolecular Charge Transfer | Optoelectronics, Photonics researchgate.net |
Exploration of Novel Reactivity Patterns and Derivatization Strategies
Expanding the chemical space of this compound requires the exploration of new reactions and derivatization strategies. While the C-5 position is substituted with stable butyl groups, the nitrogen atoms of the barbiturate ring remain sites for further functionalization.
One of the most established derivatization methods for the parent scaffold is the Knoevenagel condensation, which reacts an aldehyde with the active methylene (B1212753) group at C-5 to produce 5-substituted derivatives. rsc.org For pre-substituted compounds like this compound, future derivatization efforts will likely focus on N-alkylation or N-arylation to modulate solubility and electronic properties. The synthesis of N,N'-dibutylbarbituric acid itself, from N,N'-dibutylurea and malonic acid, is a foundational strategy in this area. rsc.org
Recent studies have shown the synthesis of various barbiturate derivatives by reacting them with drug molecules containing carboxylic acid groups, creating new pharmacological conjugates. uokerbala.edu.iq This strategy of esterification or amidation, after converting a carboxyl group to a more reactive acid chloride, could be adapted to derivatives of this compound if functional groups are first introduced onto the butyl chains. The development of novel donor-acceptor Stenhouse adducts (DASAs) from barbituric acid derivatives also points to new reactivity patterns, where the barbiturate acts as the acceptor moiety in photoswitchable molecules. nih.gov
Development of High-Throughput Screening Methodologies for Derivative Synthesis and Evaluation
To efficiently explore the vast chemical space made possible by new derivatization strategies, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of molecules with desired functionalities. uokerbala.edu.iq
HTS campaigns have been successfully used to screen libraries of small organic molecules, including barbituric acid derivatives, to identify inhibitors for biological targets. nih.govsci-hub.se For example, a screen of 175,000 molecules identified substituted pyridines as inhibitors of human MetAP-1, and subsequent research showed that barbituric acid derivatives also had inhibitory effects. nih.gov Similarly, HTS methods have been employed to evaluate the antioxidant activity of novel compounds, including barbiturate derivatives. plos.org
For the future development of materials based on this compound, HTS could be adapted to screen for properties like nonlinear optical activity, self-assembly behavior, or stimuli-responsiveness. This would involve creating arrays of different derivatives and using automated, rapid characterization techniques to identify promising candidates for further, more detailed investigation. The development of sensitive fluorescence-based assays or colorimetric assays compatible with HTS formats will be a key enabler for this research direction. researchgate.netuokerbala.edu.iq
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to incorporate 5,5-dibutylbarbituric acid into push-pull chromophores?
- Methodology : The compound is synthesized via Knoevenagel condensation between extended aldehydes (e.g., cinnamaldehyde derivatives) and this compound. Key steps include:
- Preparation of N,N′-dibutylbarbituric acid from N,N′-dibutylurea and maleic acid .
- Modular synthesis of π-extended aldehydes using Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions .
- Al₂O₃-catalyzed condensation under mild conditions to yield thermally stable, soluble chromophores .
- Validation : Structural confirmation via X-ray crystallography, NMR, and HR-MS .
Q. How are the optical properties of this compound-based dyes characterized?
- Methodology : UV/Vis spectroscopy in solvents of varying polarity (cyclohexane, dichloromethane, acetonitrile) reveals intramolecular charge transfer (ICT) bands. For example:
- Long-wavelength absorption maxima (λmax) range from 439–527 nm, with molar extinction coefficients (ε) of 3.5–64.8 × 10³ M⁻¹ cm⁻¹ .
- Solvatochromic shifts (e.g., slope = 1.305 in cyclohexane vs. dichloromethane) confirm solvent-dependent ICT stabilization .
Q. What electrochemical techniques are used to assess redox behavior in this compound derivatives?
- Methodology : Cyclic voltammetry (CV) and rotating disk voltammetry (RDV) in acetonitrile with a Pt electrode and SCE reference. Key parameters:
- First oxidation potentials (E1/2<sup>ox</sup>): +0.58 to +0.99 V vs. SCE (N,N-dimethylaniline donor oxidation).
- First reduction potentials (E1/2<sup>red</sup>): -1.26 to -0.79 V (barbituric acid acceptor reduction) .
Advanced Research Questions
Q. How does π-linker length and planarity influence intramolecular charge transfer (ICT) in this compound chromophores?
- Analysis :
- Planar π-linkers (e.g., stilbene in 2c) enhance ICT, reducing electrochemical gaps (ΔE = 1.52 V) and bathochromically shifting λmax to 490 nm .
- Twisted linkers (e.g., biphenyl in 1a) reduce ICT efficiency due to steric hindrance, increasing ΔE to 2.97 eV .
Q. What methodologies resolve contradictions between theoretical and experimental nonlinear optical (NLO) properties?
- Approach : Electric-field-induced second-harmonic generation (EFISH) at 1907 nm to measure μβ(2ω), avoiding resonance effects. For example:
- Chromophore 2c exhibits μβ = 1880 × 10⁻⁴⁸ esu, contrasting with PM7-calculated β = 10.6 × 10⁻³⁰ esu. Discrepancies arise from solvent polarity and aggregation effects .
Q. How do crystallographic data inform molecular packing and optoelectronic performance?
- Structural insights :
- 1a forms layers with π-π stacking (3.6 Å spacing), but minimal donor-acceptor (D-A) interactions due to short π-linkers.
- 2a exhibits tighter stacking (<3.4 Å) and D-A alignment, enhancing solid-state charge transport .
Q. What strategies optimize synthetic yields for Knoevenagel condensations involving bulky aldehydes?
- Optimization :
- Use of alumina catalysts over traditional bases (e.g., piperidine) to reduce side reactions.
- Purification via hexane precipitation instead of column chromatography for air-sensitive products .
Key Notes
- Terminology : Full chemical names used; no abbreviations introduced.
- Focus : Emphasis on methodology (synthesis, characterization, ICT/NLO analysis) over commercial aspects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
